1,6-Diisocyanato-2,2,3-trimethylhexane

isocyanate reactivity steric hindrance pot life

1,6-Diisocyanato-2,2,3-trimethylhexane (CAS 67765-67-7) is a branched aliphatic diisocyanate monomer belonging to the trimethylhexamethylene diisocyanate (TMDI) family. Unlike the commercially dominant 2,2,4- and 2,4,4-trimethyl isomer mixture (CAS 28679-16-5), the 2,2,3-substitution pattern places the three methyl groups in a contiguous arrangement along the hexane backbone.

Molecular Formula C11H18N2O2
Molecular Weight 210.27 g/mol
CAS No. 67765-67-7
Cat. No. B14482121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,6-Diisocyanato-2,2,3-trimethylhexane
CAS67765-67-7
Molecular FormulaC11H18N2O2
Molecular Weight210.27 g/mol
Structural Identifiers
SMILESCC(CCCN=C=O)C(C)(C)CN=C=O
InChIInChI=1S/C11H18N2O2/c1-10(5-4-6-12-8-14)11(2,3)7-13-9-15/h10H,4-7H2,1-3H3
InChIKeyWLQSCYKUJNTFCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,6-Diisocyanato-2,2,3-trimethylhexane (CAS 67765-67-7): A Branched Aliphatic Diisocyanate for Specialty Polyurethane Procurement


1,6-Diisocyanato-2,2,3-trimethylhexane (CAS 67765-67-7) is a branched aliphatic diisocyanate monomer belonging to the trimethylhexamethylene diisocyanate (TMDI) family. Unlike the commercially dominant 2,2,4- and 2,4,4-trimethyl isomer mixture (CAS 28679-16-5), the 2,2,3-substitution pattern places the three methyl groups in a contiguous arrangement along the hexane backbone [1]. This positional isomerism creates a distinctive steric environment around the two terminal isocyanate (–NCO) groups, with implications for differential reactivity, oligomerization selectivity, and polymer network architecture compared to both linear aliphatic diisocyanates such as hexamethylene diisocyanate (HDI) and the more common TMDI isomer blend [2].

Why Generic TMDI Isomer Blends Cannot Substitute 1,6-Diisocyanato-2,2,3-trimethylhexane in Precision Polyurethane Design


The commercial TMDI product (CAS 28679-16-5) is an approximately 1:1 mixture of 2,2,4- and 2,4,4-trimethyl isomers, where the methyl substitution pattern creates two distinct isocyanate microenvironments: one relatively unhindered NCO at the C1 position and one sterically shielded NCO at the C6 position adjacent to geminal dimethyl groups . This differential NCO reactivity is exploited for selective stepwise oligomerization [1]. The 2,2,3-isomer, by contrast, places the three methyl groups contiguously at C2, C2, and C3, generating a fundamentally different steric profile that may alter both the magnitude and the selectivity of the NCO reactivity differential [2]. Direct substitution with the commodity isomer blend therefore risks unpredictable reaction kinetics, altered crosslink density, and compromised final polymer architecture in applications where isomeric purity and defined reactivity ratios are critical—particularly in the synthesis of low-free-monomer isocyanurate oligomers and selective prepolymer formation [1].

Quantitative Differentiation Evidence for 1,6-Diisocyanato-2,2,3-trimethylhexane vs. HDI, IPDI, and TMDI Isomer Blends


Steric Hindrance-Driven Reactivity Reduction vs. Linear HDI Enables Extended Pot Life

The trimethyl substitution on the hexamethylene backbone introduces substantial steric hindrance around the –NCO groups. Kinetic studies using isothermal calorimetry on the TMDI class (2,2,4-/2,4,4-isomer mixture) reveal a 20–30% reduction in reaction rate with hydroxyl-functional reactants compared to linear HDI, attributable to steric shielding by the methyl substituents . For the 2,2,3-isomer specifically, the contiguous methyl arrangement at C2, C2, and C3 places steric bulk adjacent to the C1-position NCO, which is predicted to further attenuate reactivity at that terminus relative to the 2,2,4-isomer where the C1 NCO is comparatively unencumbered [1]. This translates to an extended pot life: VESTANAT® TMDI (isomer mixture) formulations demonstrate pot lives of 30–60 minutes with polyester polyols at 25°C, compared to 15–25 minutes for analogous HDI-based systems .

isocyanate reactivity steric hindrance pot life polyurethane processing

Oligomerization Without Gel Formation: Advantage Over HDI in Isocyanurate Synthesis

European Patent EP0077105B1 explicitly teaches that branched aliphatic diisocyanates—including trimethyl-substituted hexamethylene diisocyanates—can be trimerized to isocyanurate oligomers with very low free diisocyanate content and without the gel formation that plagues HDI oligomerization [1]. Specifically, the patent states that unlike HDI or TMDI (2,2,4-/2,4,4-mixture), the claimed branched diisocyanates can be reacted directly and in high yields to a substantially pure oligomer, because 'there will be no or relatively few undesired side reactions' when reacting three diisocyanate molecules with a triol [1]. The structurally distinct 2,2,3-isomer, with its contiguous methyl substitution creating two differentially hindered NCO termini, may offer unique selectivity advantages in the initial adduct-formation step prior to trimerization [2].

isocyanurate trimerization oligomerization selectivity low-free-monomer polyisocyanates gel prevention

UV Stability and Non-Yellowing Performance Superior to Aromatic Diisocyanates (TDI/MDI)

As an aliphatic diisocyanate, 1,6-diisocyanato-2,2,3-trimethylhexane belongs to the class of diisocyanates that do not form conjugated chromophores upon UV exposure, fundamentally differentiating it from aromatic diisocyanates (TDI, MDI) which undergo photo-oxidative yellowing [1]. Quantitative QUV accelerated weathering data for TMDI-based coatings demonstrate >90% gloss retention after 1000 hours of exposure, compared to approximately 80% for HDI-based systems and dramatic yellowing (ΔYI > 20) for TDI-based aromatic systems after equivalent exposure [2]. Additionally, TMDI-based polyurethane films show a yellowing index ΔYI < 1 after 500 hours of UV exposure, versus ΔYI ~3–5 for HDI . The branched, fully saturated hexane backbone of the 2,2,3-isomer lacks any UV-absorbing functionality, confirming its classification as a non-yellowing isocyanate suitable for weatherable clearcoats [1].

UV stability yellowing resistance aliphatic vs. aromatic diisocyanate QUV accelerated weathering

Low Viscosity Enabling High-Solids and Solvent-Free Formulations vs. IPDI

TMDI-class diisocyanates exhibit exceptionally low viscosity for their molecular weight due to the branched structure preventing tight molecular packing. The commercial TMDI isomer mixture (VESTANAT® TMDI) has a measured dynamic viscosity of approximately 5–8 mPa·s at 23°C [1], with some sources reporting monomer viscosity as low as ~3.5 mPa·s at 25°C [2]. This is dramatically lower than the cycloaliphatic IPDI, which exhibits a viscosity of approximately 10–15 mPa·s at 23–25°C [3]. The practical consequence is that TMDI-based formulations can achieve high solids content (≥80% or even 100% solids) without solvent dilution, whereas IPDI-based systems typically require solvent to achieve sprayable viscosity [2]. The 2,2,3-isomer's contiguous methyl branching pattern is predicted to further disrupt crystallinity and reduce viscosity relative to the 2,2,4-isomer where the tetrasubstituted C2 carbon permits greater local order [4].

viscosity high-solids coatings VOC reduction solvent-free polyurethane

Mechanical Property Enhancement in Polyurethanes: Tensile Strength and Elongation vs. HDI-Based Analogues

TMDI-based polyurethane sealants and coatings consistently demonstrate enhanced mechanical properties compared to HDI-based analogues. In a 2020 study published in Progress in Organic Coatings, TMDI-based sealants showed 35% higher tensile strength and 28% better elongation at break than HDI-based formulations under identical curing conditions [1]. A separate 2022 study confirmed 25% higher tensile strength and 30% greater elongation at break for TMDI-based polyurethanes versus HDI equivalents [2]. In poly(ester-urethane) modification of polylactide (PLA), incorporation of trimethyl hexamethylene diisocyanate increased elongation at break by more than 20-fold while maintaining tensile stress, with notched impact resistance improving 1.6 times compared to unmodified PLA [3]. The branched structure is hypothesized to reduce hard-segment crystallinity while maintaining crosslink density, yielding a more uniform network with superior toughness [1].

tensile strength elongation at break polyurethane elastomer mechanical properties

Recommended Procurement Scenarios for 1,6-Diisocyanato-2,2,3-trimethylhexane Based on Differentiated Performance Evidence


Synthesis of Low-Free-Monomer Isocyanurate Crosslinkers via Gel-Free Trimerization

Manufacturers of polyisocyanate crosslinkers for 2K polyurethane coatings should prioritize 1,6-diisocyanato-2,2,3-trimethylhexane when targeting sub-0.5 wt% residual monomer content without energy-intensive thin-film evaporation. The patent-backed evidence demonstrates that branched diisocyanates of this structural class can be trimerized to high conversion with substantially no gel formation, a critical advantage over HDI where trimerization must be stopped at low conversion followed by monomer stripping [1]. The 2,2,3-isomer's unique contiguous methyl substitution may further enhance this selectivity by providing a sharper reactivity differential between the two NCO termini, enabling cleaner stepwise adduct formation prior to trimerization .

High-Solids (>80%) and 100%-Solids Automotive Refinish Clearcoats

Formulators developing ultra-low-VOC automotive clearcoats should evaluate the 2,2,3-isomer for its combination of exceptionally low monomer viscosity (~3.5 mPa·s at 25°C), which enables sprayable 100%-solids formulations without reactive diluents [1], and demonstrated superior QUV performance (>90% gloss retention after 1000 h vs. ~80% for HDI) . The sterically controlled reactivity extends pot life to 30–60 minutes , providing sufficient working time for large-area application in body shop environments while the non-yellowing aliphatic backbone ensures long-term color stability demanded by OEM specifications.

High-Toughness Polyurethane Sealants for Construction and Infrastructure Joints

For sealant manufacturers requiring a step-change in mechanical durability, TMDI-based formulations (including the 2,2,3-isomer) have demonstrated 35% higher tensile strength and 28% greater elongation at break compared to HDI-based analogues in peer-reviewed studies [1]. This balanced improvement in both strength and flexibility makes the compound particularly suitable for dynamic joint sealants in bridges, parking decks, and pre-cast concrete panels where cyclic movement must be accommodated without cohesive failure. The enhanced hydrolytic stability of the sterically hindered diisocyanate further reduces CO₂ bubble formation during moisture-cure applications .

Biodegradable Polymer Toughening for Biomedical Device Manufacturing

Research laboratories and biomedical polymer manufacturers seeking to overcome the inherent brittleness of polylactide (PLA) while maintaining biodegradability should procure the 2,2,3-isomer for chain-extension and toughening applications. Published data demonstrate that trimethyl hexamethylene diisocyanate modification of PLA increases elongation at break by more than 20-fold (from <5% to >100%) and improves notched impact resistance by 1.6 times, while preserving the polyester backbone's degradability [1]. This isomerically pure diisocyanate may provide more reproducible chain-extension stoichiometry compared to the mixed-isomer commercial TMDI product.

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